molecular formula C10H12N5Na2O7P B12420772 2'-Deoxyguanosine 5'-monophosphate (disodium)

2'-Deoxyguanosine 5'-monophosphate (disodium)

Cat. No.: B12420772
M. Wt: 391.19 g/mol
InChI Key: CTPAMSRBXKGZCJ-FVALZTRZSA-L
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Description

2’-Deoxyguanosine 5’-monophosphate (disodium) is a nucleotide derivative that plays a crucial role in the synthesis of DNA. It is a monophosphate ester of 2’-deoxyguanosine, where the phosphate group is esterified to the 5’ hydroxyl group of the deoxyribose sugar. This compound is commonly used in biochemical research and molecular biology due to its involvement in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine 5’-monophosphate (disodium) typically involves the phosphorylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine 5’-monophosphate (disodium) often involves enzymatic methods. Enzymes such as guanylate kinases are used to catalyze the phosphorylation of 2’-deoxyguanosine to form the monophosphate derivative. This method is preferred due to its high specificity and yield.

Types of Reactions:

    Oxidation: 2’-Deoxyguanosine 5’-monophosphate (disodium) can undergo oxidation reactions, particularly in the presence of reactive oxygen species. This can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.

    Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions using strong reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various phosphate esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.

    Reduction: Sodium borohydride (NaBH4) or other strong reducing agents.

    Substitution: Nucleophiles such as hydroxylamine or thiols.

Major Products:

    Oxidation: 8-oxo-2’-deoxyguanosine.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Various phosphate esters depending on the nucleophile used.

Scientific Research Applications

2’-Deoxyguanosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of oligonucleotides and other nucleotide derivatives.

    Biology: Serves as a substrate for DNA polymerases and other enzymes involved in DNA replication and repair.

    Medicine: Studied for its role in DNA damage and repair mechanisms, as well as its potential use in therapeutic applications.

    Industry: Utilized in the production of DNA-based biosensors and other diagnostic tools.

Mechanism of Action

The primary mechanism of action of 2’-Deoxyguanosine 5’-monophosphate (disodium) involves its incorporation into DNA by DNA polymerases. Once incorporated, it can participate in various cellular processes such as DNA replication and repair. The compound can also act as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine diphosphate (dGDP) and subsequently 2’-deoxyguanosine triphosphate (dGTP), which are essential for DNA synthesis.

Comparison with Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate (disodium)
  • 2’-Deoxycytidine 5’-monophosphate (disodium)
  • 2’-Deoxythymidine 5’-monophosphate (disodium)

Comparison: 2’-Deoxyguanosine 5’-monophosphate (disodium) is unique due to its guanine base, which allows it to form specific hydrogen bonds with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, 2’-Deoxyadenosine 5’-monophosphate pairs with thymine, 2’-Deoxycytidine 5’-monophosphate pairs with guanine, and 2’-Deoxythymidine 5’-monophosphate pairs with adenine. Each of these nucleotides plays a distinct role in DNA structure and function.

Biological Activity

2'-Deoxyguanosine 5'-monophosphate (disodium), commonly referred to as dGMP, is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This compound is a derivative of guanine and is integral in the pathways of nucleotide metabolism. The following sections will delve into its biological activity, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

2'-Deoxyguanosine 5'-monophosphate is classified as a purine nucleoside monophosphate. Its structure consists of a guanine base attached to a deoxyribose sugar, which in turn is linked to a phosphate group. The disodium salt form enhances its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC10H13N5O7P
Molecular Weight307.21 g/mol
CAS Number1181-18-0
SolubilitySoluble in water

1. Role in Nucleotide Metabolism

dGMP serves as a substrate for guanylate kinase, which phosphorylates it to form guanosine diphosphate (GDP), and subsequently to guanosine triphosphate (GTP). GTP is essential for protein synthesis and serves as an energy source for various cellular processes .

2. Enzymatic Interactions

  • Guanylate Kinase : Converts dGMP to GDP.
  • Thymidylate Kinase : Involved in the phosphorylation of dGMP, particularly relevant in the malarial pathogen Plasmodium falciparum .
  • Cytosolic Purine Nucleotidase : Converts dGMP back to deoxyguanosine, highlighting its reversible nature in metabolic pathways .

Study on Free Radical Formation

A significant study investigated the effects of X-irradiation on single crystals of dGMP. The research revealed the formation of multiple radicals, including base-centered and sugar-centered radicals, upon exposure to radiation. This finding suggests that dGMP may play a role in radiation-induced damage within DNA structures .

Quadruplex Formation

Research has shown that dGMP can participate in the formation of G-quadruplex structures under certain conditions. These structures are implicated in the regulation of gene expression and are considered potential targets for therapeutic interventions against cancer .

1. Genetic Disorders

Deficiencies in enzymes involved in the metabolism of dGMP can lead to metabolic disorders such as mitochondrial DNA depletion syndrome. This condition highlights the importance of dGMP in maintaining mitochondrial function and overall cellular health .

2. Antiviral and Antimicrobial Activity

Recent studies have suggested that dGMP exhibits antiviral properties against various pathogens, including HIV and influenza viruses. Its role as an immunomodulator indicates potential therapeutic applications in treating viral infections .

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1

InChI Key

CTPAMSRBXKGZCJ-FVALZTRZSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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